Cytotoxicity Profile of 1-Amino-2-propanol vs. 3-Amino-1-propanol in Rat Hepatoma Fa32 Cells
In a comparative cytotoxicity study of 12 amino alcohols using the neutral red uptake inhibition assay in Fa32 rat hepatoma-derived cells, 1-amino-2-propanol (the free base of the target compound) and its stereoisomers exhibited NI50 values similar to those of D-(+)-2-amino-1-propanol and 3-amino-1-propanol, indicating that the position of the amino group (1-position vs. 3-position) had little influence on cytotoxicity [1]. Notably, the individual stereoisomers and racemic mixture of 1-amino-2-propanol showed similar cytotoxicities under normal culture conditions as well as in glutathione-depleted (50 μM BSO) and antioxidant-enriched (100 μM vitamin E) treatment conditions [1].
| Evidence Dimension | Cytotoxicity (NI50, 50% neutral red uptake inhibition) |
|---|---|
| Target Compound Data | NI50 between 3 mM and 30 mM for 1-amino-2-propanol (L-, D-, and DL-forms); similar across stereoisomers and culture conditions |
| Comparator Or Baseline | 3-amino-1-propanol: NI50 between 3 mM and 30 mM; D-(+)-2-amino-1-propanol: similar NI50 range |
| Quantified Difference | No significant difference; amino group position (1- vs. 3- vs. 2-) had negligible effect on cytotoxicity |
| Conditions | Fa32 rat hepatoma-derived cells; 24-hour treatment; neutral red uptake assay; ± BSO (glutathione depletion) or ± vitamin E (antioxidant enrichment) |
Why This Matters
For procurement in toxicology or formulation studies, this data confirms that substituting the 1-amino-2-propanol scaffold with a positional isomer (e.g., 3-amino-1-propanol) does not confer a cytotoxicity advantage, allowing researchers to select the compound based on other differentiated properties (e.g., hydrogen-bonding behavior, synthetic accessibility) without compromising baseline safety comparability.
- [1] Scheers, E. M., Forsby, A., & Dierickx, P. J. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. ATLA. Alternatives to Laboratory Animals, 30(3), 309–312. View Source
